molecular formula C3H7ClS B1221215 2-Chloroethyl methyl sulfide CAS No. 542-81-4

2-Chloroethyl methyl sulfide

Cat. No.: B1221215
CAS No.: 542-81-4
M. Wt: 110.61 g/mol
InChI Key: MYFKLQFBFSHBPA-UHFFFAOYSA-N
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Description

2-Chloroethyl methyl sulfide, also known as 2-(Methylthio)ethyl chloride or Hemisulfur mustard, is an organosulfur compound with the molecular formula C₃H₇ClS. It is a colorless liquid with a distinct sulfurous odor and is known for its volatility and reactivity. This compound is part of the family of vesicant compounds, which are known for their blistering properties.

Biochemical Analysis

Biochemical Properties

2-Chloroethyl methyl sulfide plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it has been used to study the potential of 2,6-dithiopurine as an antagonist of sulfur mustard . The compound’s ability to form covalent bonds with nucleophilic sites makes it a valuable tool in biochemical research.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell behavior and function, making it a subject of interest in toxicology and pharmacology studies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. Understanding the temporal dynamics of its action is crucial for its application in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may have minimal impact. It is important to determine the threshold effects and safe dosage levels to avoid harmful outcomes in experimental settings .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which can affect its activity and function. Understanding its transport mechanisms is essential for its effective use in research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethyl methyl sulfide can be synthesized through the reaction of 2-chloroethanol with methanesulfenyl chloride under controlled conditions. The reaction typically proceeds as follows:

ClCH2CH2OH+CH3SClClCH2CH2SCH3+HCl\text{ClCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{SCl} \rightarrow \text{ClCH}_2\text{CH}_2\text{SCH}_3 + \text{HCl} ClCH2​CH2​OH+CH3​SCl→ClCH2​CH2​SCH3​+HCl

The reaction is usually carried out at room temperature and requires an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of ethyl methyl sulfide. This process involves the use of chlorine gas and is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl methyl sulfide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form ethyl methyl sulfide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are usually conducted in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. These reactions are performed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxyethyl methyl sulfide, 2-aminoethyl methyl sulfide, and 2-(methylthio)ethyl thiol.

    Oxidation Reactions: Products include 2-chloroethyl methyl sulfoxide and 2-chloroethyl methyl sulfone.

    Reduction Reactions: The major product is ethyl methyl sulfide.

Scientific Research Applications

2-Chloroethyl methyl sulfide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound is studied for its effects on biological systems, including its potential as a vesicant and its interactions with cellular components.

    Medicine: Research is conducted on its potential use as a chemotherapeutic agent due to its structural similarity to sulfur mustard.

    Industry: It is used in the production of pesticides and fungicides, as well as in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

2-Chloroethyl methyl sulfide is similar to other vesicant compounds such as sulfur mustard (bis(2-chloroethyl) sulfide) and 2-chloroethyl ethyl sulfide. it is unique in its monofunctional nature, meaning it has only one reactive chlorine atom compared to the bifunctional nature of sulfur mustard, which has two reactive chlorine atoms. This difference in functionality affects its reactivity and toxicity.

List of Similar Compounds

  • Sulfur mustard (bis(2-chloroethyl) sulfide)
  • 2-Chloroethyl ethyl sulfide
  • 2-Chloroethyl phenyl sulfide
  • 2-Chloroethyl isopropyl sulfide

Properties

IUPAC Name

1-chloro-2-methylsulfanylethane
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InChI

InChI=1S/C3H7ClS/c1-5-3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFKLQFBFSHBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCl
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClS
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DSSTOX Substance ID

DTXSID50202557
Record name 2-Chloroethyl methyl sulfide
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Molecular Weight

110.61 g/mol
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Physical Description

Yellow liquid with a stench; [Sigma-Aldrich MSDS]
Record name 2-Chloroethyl methyl sulfide
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CAS No.

542-81-4
Record name 2-Chloroethyl methyl sulfide
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Record name 2-Chloroethyl methyl sulfide
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Record name 2-Chloroethyl methyl sulfide
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Record name 2-Chloroethyl methyl sulfide
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Record name 2-chloroethyl methyl sulphide
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Record name 2-CHLOROETHYL METHYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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